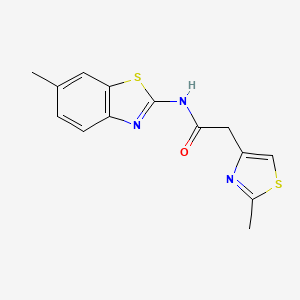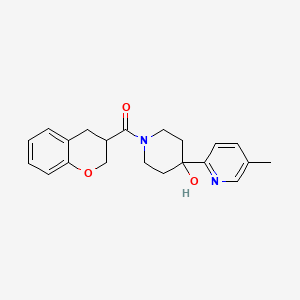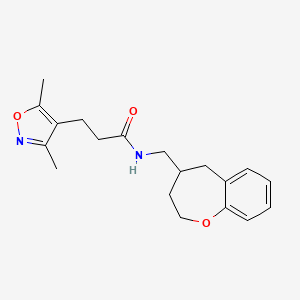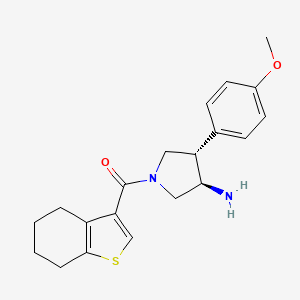![molecular formula C16H26N4O3S B5641200 N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5641200.png)
N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The field of organic chemistry continuously explores novel compounds for diverse applications, including pharmaceuticals, materials science, and catalysis. Compounds with complex structures, such as N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide, are of particular interest due to their unique chemical and physical properties, which can lead to novel functionalities and applications.
Synthesis Analysis
Research on related compounds has demonstrated various synthetic strategies, including stereoselective processes and metal-free syntheses, for constructing complex molecules with high precision and efficiency. For example, Fleck et al. (2003) detailed a stereoselective synthesis process for a key intermediate in the preparation of premafloxacin, highlighting the importance of asymmetric Michael additions and stereoselective alkylations in complex organic synthesis (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
The crystal structure and molecular interactions of organic compounds are critical for understanding their properties and functions. Malone et al. (1997) explored the crystal chemistry of N,N'-diphenylisophthalamide and related compounds, providing insights into the importance of intermolecular interactions, such as hydrogen bonding, in determining the molecular conformation and stability of complex organic molecules (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Chemical Reactions and Properties
The reactivity of complex organic molecules can be influenced by their structural features. The synthesis and reaction studies of compounds like 3,4-dihydropyridin-2(1H)-ones reveal the impact of molecular structure on their chemical reactivity and potential as antioxidants or catalysts in organic reactions (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Physical Properties Analysis
Understanding the physical properties of complex organic molecules, including solubility, thermal stability, and mechanical strength, is essential for their application in various fields. Liaw and Liaw (1998) synthesized soluble polyamides with specific structural modifications, demonstrating the role of molecular design in achieving desired physical properties, such as solubility in polar solvents and thermal stability (Liaw & Liaw, 1998).
Chemical Properties Analysis
The chemical properties of organic compounds, including their stability, reactivity, and interaction with other molecules, are crucial for their practical applications. Studies on the synthesis, reactions, and antioxidant activity of pyridine derivatives underscore the importance of functional groups and molecular structure in determining the chemical behavior and potential applications of organic molecules (Zaki, Kamal El‐dean, Mickey, Marzouk, & Ahmed, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidin-1-yl]-2-oxoethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-12(2)14-10-20(11-15(14)18-24(22,23)19(3)4)16(21)9-13-7-5-6-8-17-13/h5-8,12,14-15,18H,9-11H2,1-4H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFLPFEAHJBSP-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)
![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)

![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![2-(3-methyl-2-buten-1-yl)-8-(2-thienylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5641197.png)


![ethyl 3-(2-fluorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinecarboxylate](/img/structure/B5641209.png)
![4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5641219.png)